molecular formula C6H13NO3 B2997574 Methyl N-(2-methoxyethyl)-N-methylcarbamate CAS No. 1173995-08-8

Methyl N-(2-methoxyethyl)-N-methylcarbamate

Cat. No. B2997574
CAS RN: 1173995-08-8
M. Wt: 147.174
InChI Key: ANPGSXBTQNTTOD-UHFFFAOYSA-N
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Description

“N-(2-甲氧基乙基)甲基胺” is a chemical substance with the formula C4H11NO . It is related to 2-Methoxyethanol, which is used mainly as a solvent .


Synthesis Analysis

There is a study on the conformational analysis of quaternary ammonium-type ionic liquid cation, N,N-Diethyl-N-methyl-N-(2-methoxyethyl) Ammonium Cation . Another study discusses the mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using small-angle and wide angle X-ray scattering (SAXS, WAXS) .


Chemical Reactions Analysis

The chemical reactions of related compounds involve reversible addition–fragmentation chain transfer (RAFT) and polyaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied .

Scientific Research Applications

Thermoresponsive Polymers

Methyl N-(2-methoxyethyl)-N-methylcarbamate: is utilized in the synthesis of thermoresponsive polymers. These polymers exhibit a unique property where they undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). This property is leveraged to create materials that respond to temperature changes, which can be used in drug delivery systems where the polymer releases the drug in response to the body’s temperature .

Hydrophilic-Hydrophobic Balance

The compound is also used to adjust the hydrophilic-hydrophobic balance in copolymers. By altering this balance, researchers can control the solubility and interaction of polymers with biological systems. This is particularly useful in biomedical applications such as tissue engineering and biocompatible coatings .

Ionic Liquids

In the field of ionic liquids, Methyl N-(2-methoxyethyl)-N-methylcarbamate derivatives are explored for their potential applications. Ionic liquids are salts in the liquid state at room temperature and are known for their non-volatility and excellent thermal stability. They are used in a variety of applications, including green solvents, electrolytes, and in the pharmaceutical industry for drug production .

Electrochemical Applications

The electrochemical properties of ionic liquids containing Methyl N-(2-methoxyethyl)-N-methylcarbamate are studied for their use in energy storage devices. These ionic liquids can form stable electrical double layers at electrode interfaces, making them suitable for use in batteries and supercapacitors .

Energy Applications

Research into the energy applications of ionic liquids includes those derived from Methyl N-(2-methoxyethyl)-N-methylcarbamate . Their unique properties make them ideal candidates for designing electrolytes with low volatility and high ionic conductivity, which are essential for high-performance batteries and other energy devices .

Polymer Synthesis

The compound plays a role in the synthesis of various polymers through different polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the creation of polymers with controlled molar masses and low dispersities, which are important for creating consistent and reliable materials for industrial and research purposes .

Safety and Hazards

Safety data sheets for related compounds provide information on their hazards, precautions, and first-aid measures .

properties

IUPAC Name

methyl N-(2-methoxyethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(4-5-9-2)6(8)10-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPGSXBTQNTTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(2-methoxyethyl)-N-methylcarbamate

CAS RN

1173995-08-8
Record name methyl N-(2-methoxyethyl)-N-methylcarbamate
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